3-Chloro-2-ethylbenzenamine
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Overview
Description
3-Chloro-2-ethylbenzenamine is an organic compound with the molecular formula C8H10ClN It is a derivative of benzenamine, where the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethylbenzenamine can be achieved through several methods. One common approach involves the nitration of ethylbenzene to form 3-nitro-2-ethylbenzene, followed by reduction to yield 3-amino-2-ethylbenzene. The final step involves chlorination to introduce the chlorine atom at the third position.
Another method involves the Friedel-Crafts acylation of ethylbenzene to form 3-chloro-2-ethylacetophenone, followed by reduction of the carbonyl group to yield the desired amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Various amines and hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Chloro-2-ethylbenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethylbenzenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-ethylbenzenamine: Similar structure but with the ethyl group at the fourth position.
2-Chloro-3-ethylbenzenamine: Chlorine and ethyl groups are swapped in positions.
3-Chloro-2-methylbenzenamine: Methyl group instead of ethyl group at the second position.
Uniqueness
3-Chloro-2-ethylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and reactions are desired.
Properties
Molecular Formula |
C8H10ClN |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-chloro-2-ethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2,10H2,1H3 |
InChI Key |
OMZRDBSLAGVDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
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